1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 894041-34-0
Cat. No.: VC4211453
Molecular Formula: C20H19F2N3O5
Molecular Weight: 419.385
* For research use only. Not for human or veterinary use.
![1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea - 894041-34-0](/images/structure/VC4211453.png)
Specification
CAS No. | 894041-34-0 |
---|---|
Molecular Formula | C20H19F2N3O5 |
Molecular Weight | 419.385 |
IUPAC Name | 1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Standard InChI | InChI=1S/C20H19F2N3O5/c21-19(22)30-15-4-1-12(2-5-15)23-20(27)24-13-9-18(26)25(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13,19H,7-9,11H2,(H2,23,24,27) |
Standard InChI Key | FZSWRZQONSKINP-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)OC(F)F |
Introduction
Key Observations:
-
No matching entries were found in PubChem, patents, or scientific databases included in the search results.
-
Related urea derivatives (e.g., 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea , CID 42625505 ) share structural similarities but lack the specific 2,3-dihydro-1,4-benzodioxin-5-oxopyrrolidin moiety.
Novelty of the Compound
-
The compound may be hypothetical or recently synthesized, with no published data yet available.
-
Structural complexity: The combination of difluoromethoxyphenyl and benzodioxin-pyrrolidinone groups is uncommon in existing databases.
Target-Specific Applications
-
Therapeutic context: If synthesized for a specific disease target (e.g., kinase inhibitors, GPCR modulators), data may be restricted to proprietary studies.
-
Comparative analysis: Table 1 contrasts the target compound with structurally similar ureas from the search results.
Structural and Functional Insights from Analogous Compounds
Recommendations for Further Research
-
Synthetic Pathways:
-
Step 1: Prepare 4-(difluoromethoxy)phenyl isocyanate for urea linkage.
-
Step 2: Synthesize 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine via cyclization of benzodioxin derivatives.
-
Step 3: Couple the two fragments using urea-forming reactions (e.g., isocyanate + amine).
-
-
Target Validation:
-
In silico modeling: Docking studies with kinases (e.g., EGFR, B-Raf) or GPCRs to predict binding affinity.
-
In vitro assays: Cytotoxicity (MTT), enzyme inhibition (e.g., CDK2, PI3K).
-
-
Literature Gaps:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume